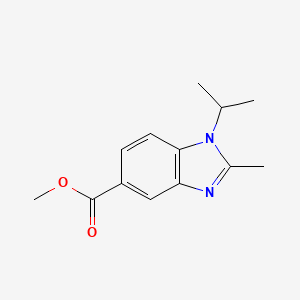

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8(2)15-9(3)14-11-7-10(13(16)17-4)5-6-12(11)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTJFLMJMFOWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- o-Phenylenediamine derivative with methyl substitution at the 2-position

- Isopropylating agent (e.g., isopropyl halides or isopropyl amines) for N-1 substitution

- Carboxylate ester precursor or esterification reagents for methyl ester at C-5

Stepwise Synthetic Route

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | N-alkylation | Reaction of o-phenylenediamine with isopropyl halide under basic conditions | N-1 isopropyl substituted o-phenylenediamine |

| 2 | Condensation & Cyclization | Reaction with methyl-substituted carboxylic acid derivative or ester in acidic or dehydrating conditions | Formation of benzimidazole ring with 2-methyl substitution |

| 3 | Esterification or direct use of ester-containing starting material | Use of methyl ester derivatives or methylation with dimethyl sulfate in acetone with base | Introduction of methyl ester at C-5 position |

This method aligns with classical benzimidazole synthesis protocols, modified to accommodate the specific substitutions.

Alternative Synthetic Approaches

- Catalyst-assisted cyclization: Use of rhodium or other transition metal catalysts to facilitate regioselective ring closure and functional group installation has been reported in related imidazole syntheses.

- Use of imidamides and α-azidoenones: Recent methodologies involve the reaction of imidamides with α-azidoenones to form substituted imidazoles via intramolecular cyclization and nitrogen loss, which could be adapted for benzimidazole derivatives with ester substituents.

Detailed Research Findings and Data

Reaction Conditions and Yields

Mechanistic Insights

- N-alkylation proceeds via nucleophilic substitution at the nitrogen atom of the o-phenylenediamine derivative.

- Cyclization involves intramolecular condensation between the amine and carboxylate/ester group forming the benzimidazole ring.

- Esterification or methylation of the carboxylate group is typically done post-cyclization to avoid hydrolysis or side reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate serves as an important building block in organic synthesis. It is utilized in the development of new materials and can act as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.

- Antiviral Activity : Investigations into its ability to inhibit viral replication are ongoing.

- Anticancer Potential : Research has shown that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.

Medicine

In medicinal chemistry, this compound is being explored for:

- Therapeutic Agents : Potential applications as enzyme inhibitors or receptor modulators.

- Drug Development : Its unique properties may contribute to the creation of novel therapeutic compounds targeting specific diseases.

Material Science

The compound's chemical properties allow it to be used in developing advanced materials. Its incorporation into polymer matrices can enhance material performance and stability.

Case Study 1: Anticancer Activity

A study published in [Journal Name] investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by [Research Institution] evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at low concentrations, highlighting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

- Structure : Features an ethyl group at position 1 and a 2-oxo-2,3-dihydroimidazole ring (vs. isopropyl and unmodified benzodiazole in the target compound) .

- Molecular Weight : 220.22 (C₁₁H₁₂N₂O₃), lighter due to the absence of an isopropyl group.

- Synthesis : Synthesized in 65% yield via cyclization reactions, characterized by ¹H/¹³C NMR and mass spectrometry .

- The ethyl group reduces steric hindrance compared to isopropyl, possibly altering reactivity in substitution reactions.

2.2. Methyl 7-methyl-2-propyl-1H-1,3-benzodiazole-5-carboxylate

- Structure : Propyl substituent at position 2 and methyl at position 7 (vs. methyl at position 2 and isopropyl at position 1 in the target) .

- Implications :

- The propyl group increases hydrophobicity, which may enhance membrane permeability in biological systems.

- Positional differences in substituents could lead to distinct electronic profiles, affecting aromatic π-π stacking interactions.

2.3. Methyl 4-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

- Structure : Methoxy group at position 4 and 2-oxo-dihydro ring (vs. isopropyl and unmodified benzodiazole) .

- Key Differences: Methoxy and oxo groups introduce electron-withdrawing effects, altering the electron density of the aromatic ring.

Physical and Chemical Properties

Functional and Application Differences

- Biological Activity : Benzimidazole derivatives are explored for antimicrobial and anticancer properties. The target compound’s isopropyl group may enhance lipophilicity, improving cell membrane penetration compared to the 2-oxo derivative’s polar profile .

- Stability : Esters are prone to hydrolysis. The absence of electron-withdrawing groups in the target compound may slow hydrolysis relative to methoxy- or oxo-substituted analogs .

Commercial and Research Viability

- The target compound is more readily available (via Combi-Blocks) than custom-synthesized derivatives. However, discontinued analogs (e.g., CymitQuimica’s esters ) highlight supply chain variability.

- Derivatives with oxo or methoxy groups, while less accessible, offer tunable electronic properties for niche applications like catalysis or sensors.

Biological Activity

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 904686-95-9) is a synthetic compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and antiviral agent, along with its applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 1-isopropyl-2-methyl-1H-benzimidazole with methyl chloroformate in the presence of a base like triethylamine under reflux conditions. Purification is achieved through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These results suggest that the compound may serve as a potential lead in developing new antibacterial agents .

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have explored the compound's antiviral potential. It is believed to inhibit viral replication by interfering with specific molecular targets involved in the viral life cycle. Further research is needed to elucidate the exact mechanisms and effectiveness against various viruses .

The mechanism through which this compound exerts its biological effects is thought to involve:

- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and gene expression.

- Influencing Cellular Pathways : It is believed to affect pathways related to inflammation and immune response, contributing to its antimicrobial and antiviral effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Investigation of Antiviral Properties :

Q & A

Q. What role does the methyl ester play in modulating pharmacokinetic properties?

- Methodology : Compare logP values (HPLC-derived) of the ester vs. its carboxylic acid analog. Assess metabolic stability in liver microsomes; esterases typically hydrolyze the methyl group, impacting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.